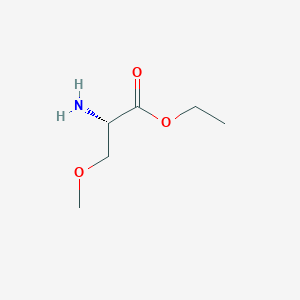
ethyl (2S)-2-amino-3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-amino-3-methoxypropanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a methoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-methoxypropanoate typically involves the esterification of (2S)-2-amino-3-methoxypropanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of ethyl chloroformate and (2S)-2-amino-3-methoxypropanol in the presence of a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-methoxypropanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted amino esters
Scientific Research Applications
Ethyl (2S)-2-amino-3-methoxypropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3-methoxypropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl (2S)-2-amino-3-methoxypropanoate can be compared with other similar compounds, such as:
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: This compound has a similar ester functional group but differs in its overall structure and biological activity.
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share the amino acid backbone but have different substituents, leading to variations in their chemical and biological properties.
Biological Activity
Ethyl (2S)-2-amino-3-methoxypropanoate, also known as ethyl 2-amino-3-methoxypropanoate, is an amino acid derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications and its role in various biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₅H₁₁NO₃
- Molecular Weight : Approximately 131.15 g/mol
The compound features an ethyl ester linked to a methoxy group and an amino acid backbone, which influences its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, facilitating interactions with enzymes and receptors.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid, which may then participate in metabolic pathways.
- Modulation of Neurotransmitter Systems : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving glutamate or GABA receptors, potentially affecting neurophysiological processes.
Antinociceptive Activity
Research has indicated that this compound exhibits antinociceptive properties. In animal models, it has been shown to reduce pain responses similar to established analgesics. For instance, in a carrageenan-induced paw edema assay, significant reductions in edema were observed at various dosages, indicating its potential utility as an anti-inflammatory agent .
Neuroprotective Effects
The compound's structural similarity to natural amino acids suggests it may have neuroprotective effects. Studies have indicated that it could enhance neuronal survival under conditions of oxidative stress by modulating glutamate receptor activity . This property makes it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
- Study on Antinociceptive Activity :
-
Neuroprotective Mechanisms :
- A study investigating the neuroprotective properties of amino acid derivatives found that this compound enhanced neuronal resilience against excitotoxicity induced by glutamate. The results indicated that the compound could modulate calcium influx through NMDA receptors, providing a protective effect against neuronal damage .
Comparative Analysis of Related Compounds
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-methoxypropanoate |
InChI |
InChI=1S/C6H13NO3/c1-3-10-6(8)5(7)4-9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
VXWSCHZRGXBNCY-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](COC)N |
Canonical SMILES |
CCOC(=O)C(COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















